Dapsone N-β-D-Glucuronide Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

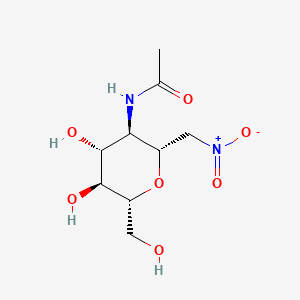

Dapsone N-β-D-Glucuronide Sodium Salt is a biochemical compound with the molecular formula C18H19N2NaO8S and a molecular weight of 446.41 g/mol . It is a derivative of dapsone, a well-known antibacterial and anti-inflammatory agent used primarily in the treatment of leprosy and other skin conditions .

Mecanismo De Acción

Target of Action

The primary target of Dapsone N-β-D-Glucuronide Sodium Salt is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

this compound acts against bacteria and protozoa in the same way as sulphonamides . It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase . This competition results in the inhibition of nucleic acid synthesis in susceptible organisms .

Biochemical Pathways

The affected biochemical pathway is the synthesis of dihydrofolic acid. By inhibiting this pathway, this compound prevents the formation of folic acid, thereby inhibiting the growth and multiplication of bacteria .

Pharmacokinetics

It is primarily metabolized in the liver, mostly by CYP2E1-mediated processes . The elimination half-life is 20 to 30 hours, and it is excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and multiplication. By preventing the synthesis of dihydrofolic acid, the compound disrupts the production of essential components required for bacterial survival .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt typically involves the glucuronidation of dapsone. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, dapsone is reacted with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes. The chemical method involves the reaction of dapsone with glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale glucuronidation processes using chemical catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

Dapsone N-β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the compound back to its parent dapsone form.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dapsone.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Dapsone N-β-D-Glucuronide Sodium Salt is used extensively in scientific research due to its unique properties:

Chemistry: It serves as a model compound for studying glucuronidation reactions and metabolic pathways.

Biology: The compound is used to investigate the metabolic fate of dapsone in biological systems.

Medicine: Research on its pharmacokinetics and pharmacodynamics helps in understanding the drug metabolism and potential side effects of dapsone.

Comparación Con Compuestos Similares

Similar Compounds

Dapsone: The parent compound, primarily used for its antibacterial and anti-inflammatory properties.

Sulfapyridine: Another sulfonamide with similar antibacterial activity.

Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

Uniqueness

Dapsone N-β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugation, which enhances its solubility and alters its pharmacokinetic profile. This modification allows for better understanding of dapsone metabolism and its interactions within biological systems .

Propiedades

Número CAS |

54749-81-4 |

|---|---|

Fórmula molecular |

C18H19N2NaO8S |

Peso molecular |

446.406 |

Nombre IUPAC |

sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |

Clave InChI |

VWMSHVANJJMJPO-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Sinónimos |

[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-1-deoxy-β-D-glucopyranuronic Acid Monosodium Salt; 1-Deoxy-1-p-sulfanilylanilino-β-D-glucopyranuronic Acid Monosodium Salt; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)